molecular formula C8H10N2O2 B1465855 (alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester CAS No. 219504-30-0

(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester

Cat. No.: B1465855
CAS No.: 219504-30-0
M. Wt: 166.18 g/mol
InChI Key: TZRKAWFSXBVBRY-ONEGZZNKSA-N
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Description

(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure This particular compound is characterized by its unique structure, which includes a methyl group, an imidazole ring, and an acrylic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester typically involves the cyclization of amido-nitriles under mild conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production. The use of green chemistry principles, such as minimizing hazardous by-products and optimizing reaction conditions, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the imidazole ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with metal ions and other biomolecules, influencing various biochemical pathways. The acrylic acid methyl ester moiety can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Lacks the acrylic acid methyl ester moiety, making it less reactive in certain chemical reactions.

    4-Methylimidazole: Similar structure but different substitution pattern, leading to different reactivity and applications.

    Imidazole-4-acrylic acid: Contains the acrylic acid moiety but lacks the methyl ester group, affecting its solubility and reactivity.

Uniqueness

(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester is unique due to its combination of the imidazole ring, methyl group, and acrylic acid methyl ester moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl (E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-9-5-7(10-6)3-4-8(11)12-2/h3-5H,1-2H3,(H,9,10)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRKAWFSXBVBRY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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